ZERENEX ZXG000095

Description

ZERENEX ZXG000095, also known as ferric citrate coordination complex, is a phosphate-binding agent developed by Keryx Biopharmaceuticals for treating hyperphosphatemia in patients with end-stage renal disease (ESRD) undergoing dialysis . Its active ingredient, ferric citrate, binds dietary phosphate in the gastrointestinal tract, forming insoluble complexes that are excreted, thereby reducing serum phosphorus levels.

Properties

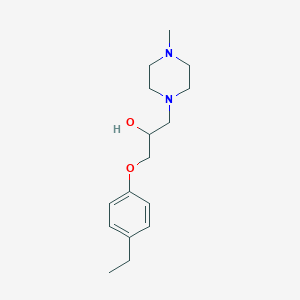

IUPAC Name |

1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-3-14-4-6-16(7-5-14)20-13-15(19)12-18-10-8-17(2)9-11-18/h4-7,15,19H,3,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTLATYPGKVEQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZERENEX ZXG000095 involves multiple steps, including the formation of heterocyclic rings and the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary to Zerenex Molecular Ltd. the company offers custom synthesis and contract research services to optimize existing synthetic methods and discover novel approaches to the synthesis of target molecules .

Industrial Production Methods

Industrial production of this compound is carried out using advanced process chemistry technologies. Zerenex Molecular Ltd. specializes in the large-scale synthesis of novel compounds, ensuring high purity and consistency in their products .

Chemical Reactions Analysis

Types of Reactions

ZERENEX ZXG000095 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .

Scientific Research Applications

ZERENEX ZXG000095 has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ZERENEX ZXG000095 involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to target proteins, modulating their activity and influencing various biological processes. Detailed studies on its mechanism of action are ongoing, and the exact molecular targets and pathways involved are still being elucidated .

Comparison with Similar Compounds

Research Findings and Clinical Data

Phase 3 Trial Highlights :

- Efficacy : ZERENEX reduced serum phosphorus by 2.2 mg/dL vs. placebo (p < 0.001) in 441 ESRD patients.

- Iron Parameters : Ferritin increased by 199 ng/mL, and TSAT rose by 6.9% over 52 weeks.

- Secondary Outcomes : 48% reduction in IV iron use and 33% reduction in ESA dosage.

Comparative Studies:

Market Position and Future Prospects

ZERENEX holds a unique niche due to its dual-action mechanism. As of 2024, ZereneX Molecular reported annual sales of $89 million for ZXG000095, capturing ~12% of the global phosphate binder market . Competitors like sevelamer and lanthanum carbonate dominate with ~45% and ~25% market shares, respectively, but lack iron-related benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.